An In-depth Technical Guide to N,N,5-Trimethylfurfurylamine: Chemical Properties and Structure
An In-depth Technical Guide to N,N,5-Trimethylfurfurylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N,N,5-Trimethylfurfurylamine. Due to the limited availability of experimental data for this specific compound, this guide combines reported data for closely related compounds with predicted spectroscopic information to offer a thorough profile for research and development purposes.
Chemical Properties and Structure
N,N,5-Trimethylfurfurylamine is a tertiary amine featuring a furan ring, a common scaffold in medicinal chemistry. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | Chem-Impex[1] |
| Molecular Weight | 139.20 g/mol | Chem-Impex[1] |
| CAS Number | 14496-35-6 | Chem-Impex[1] |
| Appearance | Light yellow to amber to dark green clear liquid | Tokyo Chemical Industry Co., Ltd.[2] |
| Boiling Point | 164 °C | Chem-Impex[1] |
| Density | 0.93 g/mL | Chem-Impex[1] |
| Refractive Index | 1.46 | Chem-Impex[1] |
| Purity | ≥ 98% (GC) | Chem-Impex[1] |
| Synonyms | 2-(Dimethylaminomethyl)-5-methylfuran | Tokyo Chemical Industry Co., Ltd.[2] |
Chemical Structure
The structure of N,N,5-Trimethylfurfurylamine consists of a furan ring substituted with a methyl group at the 5-position and a dimethylaminomethyl group at the 2-position.
Experimental Protocols
Proposed Synthesis via Reductive Amination
A plausible and efficient method for the synthesis of N,N,5-Trimethylfurfurylamine is the reductive amination of 5-methylfurfural with dimethylamine using a mild reducing agent such as sodium triacetoxyborohydride[3].
Reaction Scheme:
5-Methylfurfural + Dimethylamine --(Sodium Triacetoxyborohydride)--> N,N,5-Trimethylfurfurylamine
Materials:
-
5-Methylfurfural
-
Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
To a solution of 5-methylfurfural (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine hydrochloride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Proposed Purification Protocol
Purification of the crude N,N,5-Trimethylfurfurylamine can be achieved through column chromatography followed by distillation.
Column Chromatography:
-
Stationary Phase: Silica gel or alumina. For basic amines, treating the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) can prevent streaking and improve separation[4].
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The polarity can be adjusted based on TLC analysis.
Distillation:
-
For further purification, the product obtained after column chromatography can be distilled under reduced pressure. Given the boiling point of 164 °C at atmospheric pressure, vacuum distillation will help to prevent thermal decomposition[5].
Predicted Spectroscopic Data
As experimental spectroscopic data for N,N,5-Trimethylfurfurylamine is not publicly available, the following data has been generated using online prediction tools. This data should be used for reference and confirmed by experimental analysis.
| Predicted Spectroscopic Data | |
| ¹H NMR (Predicted) | Chemical Shift (ppm) |
| ~6.0-6.2 | |
| ~5.9-6.1 | |
| ~3.4-3.6 | |
| ~2.2-2.4 | |
| ~2.2-2.3 | |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| ~150-155 | |
| ~148-152 | |
| ~105-110 | |
| ~105-110 | |
| ~55-60 | |
| ~45-50 | |
| ~10-15 | |
| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) |
| ~2950-2800 | |
| ~1500-1600 | |
| ~1000-1300 | |
| ~1000-1250 | |
| Mass Spectrometry (Predicted) | m/z |
| 139 | |
| 124 | |
| 96 |
Note: Predicted spectra were generated using online resources and are intended for estimation purposes only.[6][7][8][9][10][11][12][13]
Biological Activity and Signaling Pathways (Hypothetical)
There is no specific data available on the biological activity or the signaling pathways directly involving N,N,5-Trimethylfurfurylamine. However, based on the known activities of structurally related furan and furfurylamine derivatives, some potential biological activities can be hypothesized.
Potential Biological Activities
Furan-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[14][15]. The presence of the tertiary amine in N,N,5-Trimethylfurfurylamine may also contribute to its biological profile, as many biologically active compounds are amines.
-
Antimicrobial Activity: Derivatives of furfurylamine have been investigated for their antimicrobial properties[16][17][18]. The lipophilicity and basicity of N,N,5-Trimethylfurfurylamine could facilitate its interaction with microbial cell membranes, suggesting potential antibacterial or antifungal activity.
-
Anticancer Activity: Many furan derivatives have been studied for their potential as anticancer agents. The specific substitution pattern on the furan ring can influence cytotoxicity towards cancer cell lines.
-
Central Nervous System (CNS) Activity: The tertiary amine moiety is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, N,N,5-Trimethylfurfurylamine could potentially interact with neurotransmitter systems.
Hypothetical Signaling Pathway Involvement
Given the lack of specific data, a hypothetical workflow for investigating the biological activity of N,N,5-Trimethylfurfurylamine is presented below. This workflow outlines the logical steps from initial screening to identifying potential signaling pathway involvement.
Conclusion
N,N,5-Trimethylfurfurylamine is a readily synthesizable tertiary amine with a furan core. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the properties of related compounds and predictive modeling. The proposed synthesis and purification protocols offer a practical starting point for its preparation. The hypothesized biological activities, based on the known pharmacology of the furan and furfurylamine scaffolds, suggest that N,N,5-Trimethylfurfurylamine could be a valuable molecule for further investigation in drug discovery and development. It is imperative that the predicted data presented herein is validated through rigorous experimental work.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. lookchem.com [lookchem.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IR spectra prediction [cheminfo.org]
- 8. Prefix-Tree Decoding for Predicting Mass Spectra from Molecules [arxiv.org]
- 9. CASPRE [caspre.ca]
- 10. Visualizer loader [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. Predict 1H NMR spectra [cheminfo.org]
- 13. Predict 13C NMR spectra [cheminfo.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chemrevlett.com [chemrevlett.com]
